molecular formula C16H19N3O3S B300465 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide

2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide

Cat. No. B300465
M. Wt: 333.4 g/mol
InChI Key: NZONLKUIWJQSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide, also known as DMXAA, is a small molecule that has shown promise in the field of cancer research. This compound was first synthesized in the 1990s and has since been the subject of numerous studies due to its potential as an anti-cancer agent. In

Mechanism of Action

The exact mechanism of action of 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide is not fully understood. However, it is believed to work by activating the body's immune system to attack cancer cells. 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide stimulates the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha, which are involved in the immune response to cancer. Additionally, 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide has been shown to inhibit the formation of new blood vessels in tumors, which can prevent their growth and spread.
Biochemical and Physiological Effects:
2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide has been shown to have a variety of biochemical and physiological effects. It can cause a decrease in blood pressure and an increase in heart rate, which may limit its use in humans. 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide has also been shown to activate the coagulation system, which can lead to blood clots. In preclinical studies, 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide has been shown to cause an increase in liver enzymes, indicating liver damage.

Advantages and Limitations for Lab Experiments

2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide has been extensively studied in preclinical models, making it a well-established tool for cancer research. However, 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide has limitations for lab experiments as well. It can cause significant toxicity in animals, which may limit its use in certain studies. Additionally, 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide has not yet been tested in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide. One area of interest is the development of more potent and selective analogs of 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide that can be used in cancer therapy. Another area of interest is the investigation of the mechanism of action of 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide to better understand how it works and how it can be optimized for cancer treatment. Additionally, clinical trials are needed to determine the safety and efficacy of 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide in humans.

Synthesis Methods

2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylaniline with methylsulfonyl chloride to produce 2,5-dimethyl(methylsulfonyl)aniline. This compound is then reacted with 3-pyridinecarboxylic acid to produce 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide. The final compound is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in various cancer models, including lung, breast, and colon cancer. 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

Product Name

2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C16H19N3O3S/c1-12-6-7-13(2)15(9-12)19(23(3,21)22)11-16(20)18-14-5-4-8-17-10-14/h4-10H,11H2,1-3H3,(H,18,20)

InChI Key

NZONLKUIWJQSLI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C

Origin of Product

United States

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